![molecular formula C7H10Cl2O2 B2751549 8,8-二氯-4-甲基-3,5-二氧代-双环[5.1.0]辛烷 CAS No. 160707-90-4](/img/structure/B2751549.png)

8,8-二氯-4-甲基-3,5-二氧代-双环[5.1.0]辛烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

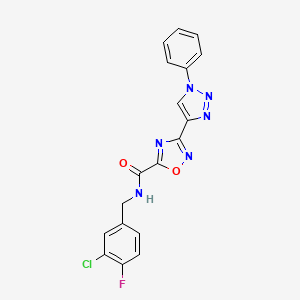

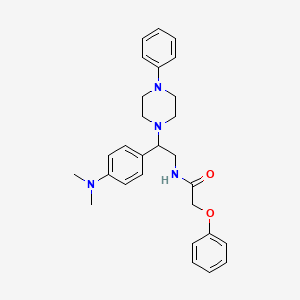

8,8-Dichloro-4-methyl-3,5-dioxabicyclo[5.1.0]octane is a complex organic compound . It contains a total of 22 bonds, including 12 non-H bonds, 1 three-membered ring, 1 seven-membered ring, 1 eight-membered ring, and 2 aliphatic ethers .

Synthesis Analysis

The synthesis of 8,8-Dichloro-4-methyl-3,5-dioxabicyclo[5.1.0]octane involves the dichloro- and dibromocyclopropanation of 2-substituted 1,3-dioxacyclohept-5-enes according to Makosza . This process results in the formation of the corresponding 4-substituted 8,8-dichloro (dibromo)-3,5-dioxabicyclo [5.1.0]octanes in good yields . Ultrasonic activation of the process considerably shortens the reaction time .Molecular Structure Analysis

According to the 1 3 C NMR spectra, the chair-twist equilibrium is essentially displaced toward the chair conformer for the exo isomers and toward the twist conformer for the endo structures . Similar results were obtained by AM1 semiempirical calculations which indicated that the CCl···O interaction largely determines the conformational equilibrium . The state of the diastereoisomer epimerization equilibrium depends on the size of the substituent at the acetal carbon atom .Chemical Reactions Analysis

The chemical reactions involved in the formation of 8,8-Dichloro-4-methyl-3,5-dioxabicyclo[5.1.0]octane are dichloro- and dibromocyclopropanation of 2-substituted 1,3-dioxacyclohept-5-enes . The process is accelerated by ultrasonic activation .Physical And Chemical Properties Analysis

The crystal and molecular structure of the compound has been determined from three-dimensional X-ray diffraction data . Crystals are monoclinic, space group P 2 1 / c, with Z = 8 in a unit cell of dimensions a = 21·231 (6), b = 6·047 (2), c = 19·408 (5)Å, and β= 106·90 (2)° .科学研究应用

不对称化和闭环复分解

由二醇衍生的三烯的不对称化通过闭环复分解为合成类似于 8,8-二氯-4-甲基-3,5-二氧杂双环[5.1.0]辛烷的结构提供了新的策略。这种方法简化了像 (+)-外消旋-短小素和外消旋-内消旋-和对映体富集的 (+)-内消旋-短小素等化合物的合成,展示了从更简单的前体创建复杂分子结构的实用性 (Burke, Müller, & Beaudry, 1999)。

生物学研究中的聚集行为

对大松梢螟对合成信息素的聚集行为的研究突出了具有 6,8-二氧杂双环-[3.2.1.]辛烷基本结构的化合物的潜力。这些研究证明了天然化合物在物种聚集中的关键作用,为类似双环结构的生物活性及其应用提供了见解 (Vité & Pitman, 1969)。

核磁共振研究和结构分析

3,8‐二氧杂三环‐[3.2.1.02,4]辛烷衍生物的核磁共振研究极大地促进了人们对这些化合物的结构和构象性质的理解。此类研究有助于明确识别非对映异构体,并为进一步的化学合成和应用奠定基础 (Marfisi, Cossu, & Aycard, 1981)。

天然产物骨架的合成方法

6,8-DOBCO 骨架(许多生物活性天然产物中的常见结构)的合成证明了双环缩醛在天然产物合成中的相关性。这项研究概述了获得 6,8-DOBCO 骨架的各种方法,突出了该化合物在生物活性分子合成中的重要性 (Zhang & Tong, 2016)。

获取硫衍生物和催化

合成 6,8-二氧杂双环[3.2.1]辛烷的硫衍生物的方法的开发与各种化学环境中双环结构的功能化及其应用直接相关。这些方法利用点击氢硫醇化从乙炔和酮组装结构,展示了双环缩醛在合成化学中的多功能性 (Schmidt et al., 2018)。

作用机制

属性

IUPAC Name |

8,8-dichloro-4-methyl-3,5-dioxabicyclo[5.1.0]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10Cl2O2/c1-4-10-2-5-6(3-11-4)7(5,8)9/h4-6H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUFJPDDDZWREZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OCC2C(C2(Cl)Cl)CO1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

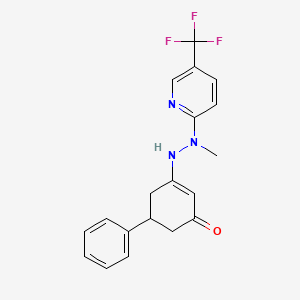

![N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2751469.png)

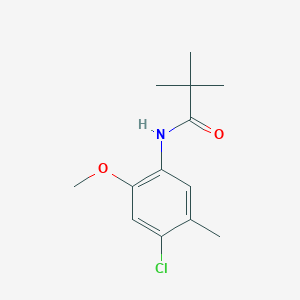

![N-[Cyano-(2,4-difluorophenyl)methyl]-4H-1,3-benzodioxine-6-carboxamide](/img/structure/B2751471.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2751476.png)

![[(Quinolin-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2751478.png)

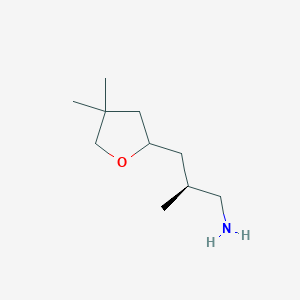

![1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2751481.png)

![ethyl 4-[4-[[3-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2751483.png)

![1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-pyrrole](/img/structure/B2751487.png)

![5-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2751489.png)